tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride
CAS No.:
Cat. No.: VC18610839
Molecular Formula: C13H26ClN3O2
Molecular Weight: 291.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26ClN3O2 |
|---|---|
| Molecular Weight | 291.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3,(H,15,17);1H |
| Standard InChI Key | COEXQMFHHCPMIF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2.Cl |
Introduction
tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is a complex organic compound belonging to the carbamate class, which includes esters or salts derived from carbamic acid. This compound is characterized by its unique structural features, including a tert-butyl group, an azetidine ring, and a piperidine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology .
Synthesis and Chemical Reactions
This compound can undergo various chemical reactions typical for carbamates, including hydrolysis and substitution reactions, which are crucial for understanding its behavior in biological systems and during drug formulation processes.
Biological and Therapeutic Potential
tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride holds significant potential in medicinal chemistry due to its unique structure. The presence of azetidine and piperidine rings suggests potential activity as a ligand for specific receptors, which could be beneficial in modulating neurotransmitter systems. Similar compounds have been explored for their roles as antagonists for toll-like receptors, influencing immune responses and providing therapeutic benefits in inflammatory conditions.
Applications and Future Directions
Given its structural features and potential biological activities, tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is positioned as a valuable tool in medicinal chemistry and pharmacology. It could contribute to new therapeutic strategies against various diseases, particularly those requiring modulation of neurotransmitter systems or immune responses.
Further research is needed to fully explore its therapeutic potential and to optimize its synthesis and formulation for clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume